molecular formula C11H13N5OS B2923547 3-amino-N-(4-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide CAS No. 338391-91-6

3-amino-N-(4-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide

Cat. No. B2923547
M. Wt: 263.32
InChI Key: MFAZQFJXOGDEOA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the nitrogen atoms of the triazole ring .

Scientific Research Applications

Catalyst- and Solvent-Free Synthesis The efficiency of 3-amino-N-(4-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide as a precursor in the catalyst- and solvent-free synthesis of heterocyclic compounds has been demonstrated. For instance, a microwave-assisted Fries rearrangement facilitated the regioselective synthesis of related triazole derivatives under catalyst- and solvent-free conditions. This method underscores the compound's utility in green chemistry applications, providing an environmentally friendly approach to synthesizing complex molecules (R. Moreno-Fuquen et al., 2019).

Antitumor Activity Research into the antitumor properties of triazole derivatives incorporating the 3-amino-N-(4-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide moiety has yielded promising results. Compounds synthesized from this chemical structure have shown inhibitory effects on cancer cell proliferation. Such studies highlight the compound's potential as a scaffold for developing new anticancer agents (Xuechen Hao et al., 2017).

Antimicrobial Activities The synthesis of novel 1,2,4-triazole derivatives, starting from 3-amino-N-(4-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide, has been explored for their antimicrobial activities. Such compounds exhibit good to moderate activities against various microorganisms, indicating their potential use in developing new antimicrobial agents (H. Bektaş et al., 2007).

Synthesis of Peptidomimetics and Biologically Active Compounds The compound has also been used as a strategic intermediate in the synthesis of peptidomimetics and biologically active compounds based on the triazole scaffold. This research points to its utility in creating structurally diverse molecules that can serve as potent biological agents or as part of materials with unique properties (S. Ferrini et al., 2015).

New DNA Methylation Inhibitors Furthermore, derivatives synthesized from this compound have been studied for their effect on the methylation level of tumor DNA, presenting a novel approach to cancer treatment by targeting epigenetic mechanisms. Such inhibitors could offer new pathways for therapeutic intervention in cancer and other diseases related to DNA methylation abnormalities (T. R. Hovsepyan et al., 2018).

Future Directions

The future directions for research on this compound would depend on its potential applications. Triazole compounds have been studied for various uses, including medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

3-amino-N-(4-methylphenyl)-5-methylsulfanyl-1,2,4-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5OS/c1-7-3-5-8(6-4-7)13-10(17)16-9(12)14-15-11(16)18-2/h3-6H,1-2H3,(H2,12,14)(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAZQFJXOGDEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2C(=NN=C2SC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(4-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-(4-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide
Reactant of Route 2
3-amino-N-(4-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide
Reactant of Route 3
3-amino-N-(4-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide
Reactant of Route 4
3-amino-N-(4-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide
Reactant of Route 5
3-amino-N-(4-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide
Reactant of Route 6
3-amino-N-(4-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide

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